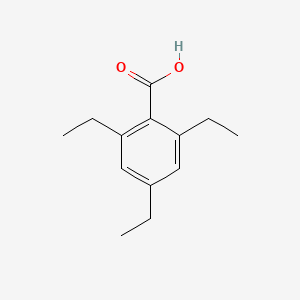![molecular formula C13H18N2O3 B14365019 Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate CAS No. 90067-85-9](/img/no-structure.png)
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is an organic compound with the molecular formula C13H18N2O3 It is a derivative of hexanoic acid, featuring a pyridine ring substituted with a formyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate typically involves the reaction of 6-aminohexanoic acid with pyridine-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-[Carboxy(pyridin-3-yl)amino]hexanoate.
Reduction: 6-[Hydroxymethyl(pyridin-3-yl)amino]hexanoate.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-[formyl(pyridin-2-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 2-position.
Methyl 6-[formyl(pyridin-4-yl)amino]hexanoate: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness
Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate is unique due to the specific positioning of the formyl and amino groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers.
Propiedades
| 90067-85-9 | |
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 6-[formyl(pyridin-3-yl)amino]hexanoate |
InChI |
InChI=1S/C13H18N2O3/c1-18-13(17)7-3-2-4-9-15(11-16)12-6-5-8-14-10-12/h5-6,8,10-11H,2-4,7,9H2,1H3 |
Clave InChI |
BFMSHLUFWOWTKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCN(C=O)C1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



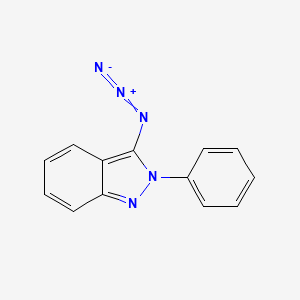
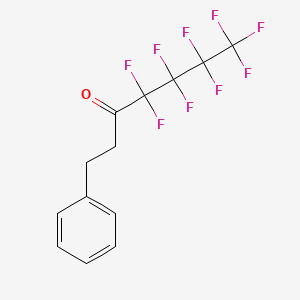
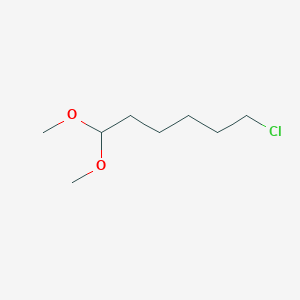
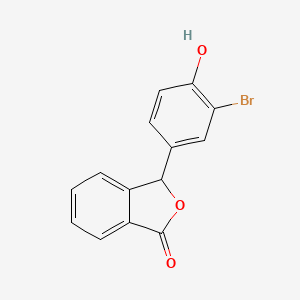
![2-[(2-Aminophenyl)sulfanyl]cyclohexanol](/img/structure/B14364990.png)
